molecular formula C10H16FNO4 B3126060 (2R,3S)-1-[(tert-butoxy)carbonyl]-3-fluoropyrrolidine-2-carboxylic acid CAS No. 330945-23-8

(2R,3S)-1-[(tert-butoxy)carbonyl]-3-fluoropyrrolidine-2-carboxylic acid

Cat. No.: B3126060
CAS No.: 330945-23-8
M. Wt: 233.24 g/mol
InChI Key: BUNHNBQISAFFOR-BQBZGAKWSA-N
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Description

(2R,3S)-1-[(tert-butoxy)carbonyl]-3-fluoropyrrolidine-2-carboxylic acid is a chiral fluorinated pyrrolidine derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3S)-1-[(tert-butoxy)carbonyl]-3-fluoropyrrolidine-2-carboxylic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as pyrrolidine and fluorinating agents.

    Protection: The amino group of the pyrrolidine ring is protected using tert-butoxycarbonyl (Boc) groups to prevent unwanted side reactions.

    Carboxylation: The carboxylic acid group is introduced through carboxylation reactions using reagents like carbon dioxide or carboxylating agents.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through purification techniques like crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(2R,3S)-1-[(tert-butoxy)carbonyl]-3-fluoropyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in polar aprotic solvents.

Major Products

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrrolidine derivatives.

Scientific Research Applications

(2R,3S)-1-[(tert-butoxy)carbonyl]-3-fluoropyrrolidine-2-carboxylic acid has several scientific research applications:

    Medicinal Chemistry: Used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Organic Synthesis: Serves as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: Utilized in the study of enzyme mechanisms and protein-ligand interactions.

    Industrial Applications: Employed in the development of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of (2R,3S)-1-[(tert-butoxy)carbonyl]-3-fluoropyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s binding affinity to enzymes and receptors, leading to increased potency and selectivity. The Boc group provides stability and facilitates transport across biological membranes. The carboxylic acid group allows for interactions with active sites of enzymes, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

    (2R,3S)-1-[(tert-butoxy)carbonyl]-3-chloropyrrolidine-2-carboxylic acid: Similar structure but with a chlorine atom instead of fluorine.

    (2R,3S)-1-[(tert-butoxy)carbonyl]-3-bromopyrrolidine-2-carboxylic acid: Similar structure but with a bromine atom instead of fluorine.

    (2R,3S)-1-[(tert-butoxy)carbonyl]-3-iodopyrrolidine-2-carboxylic acid: Similar structure but with an iodine atom instead of fluorine.

Uniqueness

The presence of the fluorine atom in (2R,3S)-1-[(tert-butoxy)carbonyl]-3-fluoropyrrolidine-2-carboxylic acid imparts unique properties such as increased metabolic stability, enhanced lipophilicity, and improved binding affinity to biological targets compared to its halogenated analogs. These features make it a valuable compound in drug design and development.

Properties

IUPAC Name

(2R,3S)-3-fluoro-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16FNO4/c1-10(2,3)16-9(15)12-5-4-6(11)7(12)8(13)14/h6-7H,4-5H2,1-3H3,(H,13,14)/t6-,7-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUNHNBQISAFFOR-BQBZGAKWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@@H]([C@H]1C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16FNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(2R,3S)-1-[(tert-butoxy)carbonyl]-3-fluoropyrrolidine-2-carboxylic acid
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(2R,3S)-1-[(tert-butoxy)carbonyl]-3-fluoropyrrolidine-2-carboxylic acid
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(2R,3S)-1-[(tert-butoxy)carbonyl]-3-fluoropyrrolidine-2-carboxylic acid
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(2R,3S)-1-[(tert-butoxy)carbonyl]-3-fluoropyrrolidine-2-carboxylic acid
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(2R,3S)-1-[(tert-butoxy)carbonyl]-3-fluoropyrrolidine-2-carboxylic acid

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